BRL-44408 maleate

Overview

Description

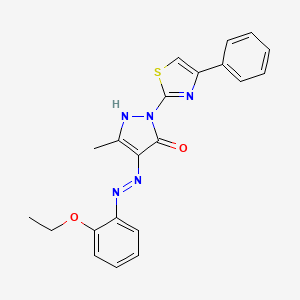

BRL-44408 maleate is a selective α2A-adrenoceptor antagonist . It has Ki values of 1.7 nM and 144.5 nM at α2A and α2B-adrenergic receptors respectively . It increases hippocampal noradrenalin release following systemic administration .

Molecular Structure Analysis

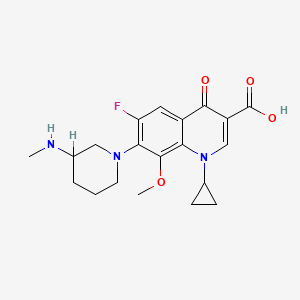

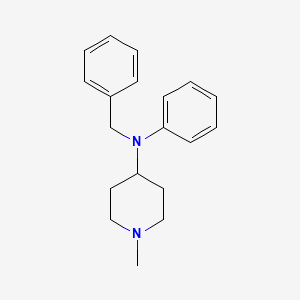

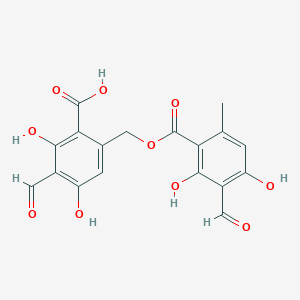

The molecular weight of BRL-44408 maleate is 331.37 . The chemical formula is C17H21N3O4 . The compound is a solid and its color ranges from light brown to brown .Physical And Chemical Properties Analysis

BRL-44408 maleate is a solid compound with a color ranging from light brown to brown . It is soluble in water up to 100 mM . The compound has a molecular weight of 331.37 and a chemical formula of C17H21N3O4 .Scientific Research Applications

Neuroscience

- BRL-44408 maleate is a selective α2A-adrenoceptor antagonist . It has been used in neuroscience research to study the role of α2A-adrenoceptors in the brain .

- In one study, BRL-44408 was administered subcutaneously and found to be centrally active . It demonstrated antidepressant and analgesic activity .

- The methods of application involved subcutaneous administration of the compound .

- The outcomes showed that BRL-44408 could increase norepinephrine and dopamine levels in the rat medial prefrontal cortex .

Antidepressant Research

- BRL-44408 has been used in antidepressant research due to its ability to modulate neurotransmitter levels .

- In a forced swim test, a common method for evaluating antidepressant-like activity, BRL-44408 was found to decrease immobility time in rats .

- The methods involved administering BRL-44408 and then subjecting the rats to a forced swim test .

- The results indicated that BRL-44408 has antidepressant-like activity as it decreased immobility time in the test .

Analgesic Research

- BRL-44408 has been used in analgesic research due to its ability to modulate neurotransmitter levels .

- In a model of visceral pain, BRL-44408 exhibited analgesic activity by decreasing para-phenylquinone-induced abdominal stretching .

- The methods involved administering BRL-44408 and then inducing abdominal stretching in rats .

- The results indicated that BRL-44408 has analgesic activity as it decreased the induced abdominal stretching .

Acute Lung Injury Research

- BRL-44408 maleate has been used in research related to acute lung injury .

- In a study, it was found that BRL-44408 maleate can improve cecal ligation puncture (CLP)-induced acute lung injury .

- The methods involved administering BRL-44408 and then inducing acute lung injury in rats .

- The results indicated that BRL-44408 has potential therapeutic effects on acute lung injury as it improved the condition induced by CLP .

Cardiovascular Research

- BRL-44408 maleate has been used in cardiovascular research .

- It has been found to have effects on blood pressure and heart rate, likely due to its role in modulating neurotransmitter levels .

- The methods of application typically involve administering BRL-44408 and then monitoring cardiovascular parameters .

- The results have shown that BRL-44408 can influence cardiovascular function, although the specific outcomes can vary depending on the experimental conditions .

Future Directions

There are several potential future directions for research on BRL-44408 maleate. It has been found to have antidepressant and analgesic activity , and it also improves cecal ligation puncture (CLP)-induced acute lung injury . These findings suggest potential therapeutic applications for BRL-44408 maleate in treating depression, pain, and acute lung injury.

properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.C4H4O4/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13;5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIQGSUEJOOQQQ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BRL-44408 maleate | |

CAS RN |

681806-46-2 | |

| Record name | BRL-44408 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681806462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRL-44408 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KFS04PNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

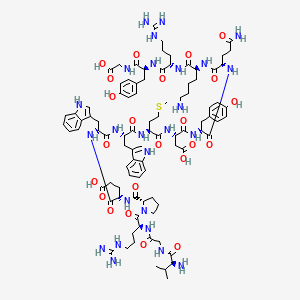

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.